N2-Aryl Substituent Impact on JAK2 Inhibitory Activity: 2,5-Dimethoxyphenyl vs. 2,3-Dimethylphenyl and 4-Ethoxyphenyl Analogs
The target compound incorporates a 2,5-dimethoxyphenyl group at N2. The closest analog with published quantitative JAK2 inhibition data, 6-(chloromethyl)-N2-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine, displays a JAK2 IC₅₀ of 2,070 nM and a NOD1 IC₅₀ of 4,040 nM [1]. A second analog bearing a 4-ethoxyphenyl group shows a JAK2 IC₅₀ of 1,924 nM in a Ba/F3 cell-based assay [2]. While direct IC₅₀ data for the target compound have not been published, a 3D-QSAR pharmacophore study on 30 2,4-diamino-1,3,5-triazine derivatives explicitly concluded that methoxy, phenoxy, and oxyalkyl substitutions on the N2-aryl ring are predicted to enhance JAK2 inhibitory activity relative to unsubstituted or alkyl-substituted phenyl analogs (model R² = 0.96, Q² = 0.76) [3]. The 2,5-dimethoxyphenyl motif therefore presents a structurally rational, computationally supported differentiation from the 2,3-dimethylphenyl comparator.
| Evidence Dimension | JAK2 inhibitory activity – comparative N2-aryl substituent effect |
|---|---|
| Target Compound Data | No published IC₅₀; 2,5-dimethoxyphenyl substituent predicted by 3D-QSAR to enhance JAK2 inhibition via electron-donating methoxy groups [3] |
| Comparator Or Baseline | 6-(Chloromethyl)-N2-(2,3-dimethylphenyl) analog: JAK2 IC₅₀ = 2,070 nM; NOD1 IC₅₀ = 4,040 nM [1]; 4-Ethoxyphenyl analog: JAK2 IC₅₀ = 1,924 nM [2] |
| Quantified Difference | 2,5-Dimethoxy vs. 2,3-dimethyl: electronic character (σₚ OMe = −0.27 vs. σₚ Me = −0.17) and hydrogen-bond acceptor capacity differ substantially; QSAR model predicts methoxy-substituted analogs yield improved JAK2 potency [3] |
| Conditions | JAK2 fluorescence polarization assay (BindingDB AID 1699); Ba/F3 cell-based assay; PHASE 3D-QSAR model (Schrödinger) – training set n=24, test set n=6 |
Why This Matters
For procurement targeting kinase inhibitor SAR programs, the 2,5-dimethoxyphenyl analog explores a chemically distinct region of substituent space predicted to improve JAK2 potency over the commonly available dimethylphenyl comparator, justifying its selection for focused library design.
- [1] BindingDB, BDBM47476: 6-(chloromethyl)-N2-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine – JAK2 IC₅₀ = 2,070 nM; NOD1 IC₅₀ = 4,040 nM; EC₅₀ = 10,800 nM. View Source
- [2] MolBIC Bioactivity Database, IT0234691: 6-(chloromethyl)-2-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine – JAK2 IC₅₀ = 1,924 nM (Ba/F3 cell-based assay). View Source
- [3] Savchuk, M.I. et al. (2015) '2,4-Diamino-1,3,5-triazine derivatives as Janus kinase 2 (JAK2) inhibitors: pharmacophore modeling, atom-based 3D-QSAR and molecular docking study', European Journal of Medicinal Chemistry. R² = 0.96, Q² = 0.76; methoxy/oxyalkyl substitution predicted to enhance JAK2 activity. View Source
